Benzyl (S)-(2-oxoazepan-3-YL)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate processes that can include cyclization reactions, oxidation, and the use of photoredox catalysts. For instance, the synthesis of benzo[a]carbazoles via visible-light-induced tandem oxidation/[3 + 2] cycloaddition/oxidative aromatization reactions highlights the complexity and efficiency of creating structurally related compounds. Such methodologies underscore the innovative approaches to synthesizing complex organic molecules (Shen et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques, including FT-IR, FT-Raman, and UV–Visible spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide valuable insights into the vibrational and electronic properties of the molecules, offering a detailed understanding of their structural characteristics (Rao et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving benzyl carbamates often feature oxidative photoredox catalysis, demonstrating the role of visible light in activating benzylic C(sp3)-H bonds under mild conditions. This reveals the compound's reactivity and its potential for participating in complex chemical transformations, leading to the synthesis of heterocyclic compounds with broad substrate scope (Shen et al., 2019).
Physical Properties Analysis
The physical properties of benzyl carbamates and related compounds are crucial for their characterization and application. Studies involving X-ray crystallography and spectroscopic methods provide detailed information on the compound's crystal structure, helping to elucidate its conformational preferences and stability. Such analyses are essential for understanding how these properties affect the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of benzyl (S)-(2-oxoazepan-3-YL)carbamate, such as its reactivity, stability, and interaction with other molecules, are influenced by its molecular structure. Research into the compound's reactivity patterns, including carbolithiation reactions and the effect of different substituents on its chemical behavior, sheds light on its versatility and potential applications in organic synthesis and medicinal chemistry (Peters et al., 2002).
Future Directions
The condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents has been studied . This study has shown for the first time that 3,6-diamino-1,4-dioxane-2,5-diol derivatives are formed at the early stage of the condensation between glyoxal and ammonia derivatives . This could open up new avenues for the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are the precursors of promising materials with a high energy density .
properties
IUPAC Name |
benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWYCTUOFGJWRJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (S)-(2-oxoazepan-3-YL)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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